Industrial Synthesis Selectivity: 85.6 mol% EMA Selectivity Outperforms Conventional Methods
In a patented industrial-scale reductive amination process for producing high-purity N-ethylmethylamine (EMA) free base, the use of monomethylamine with acetaldehyde over Raney nickel catalyst achieves an EMA selectivity of 85.6 mol% with respect to acetaldehyde and a molar yield of 93% relative to monomethylamine [1]. In contrast, conventional harsh synthesis conditions result in significantly lower selectivity—only 67.6 mol% EMA selectivity—due to the extensive formation of by-products including dimethylethylamine (DEMA) at 17.2% selectivity and heavy compounds at 13% selectivity [2]. This 18.0 percentage point increase in selectivity (from 67.6% to 85.6%) represents a substantial improvement in process efficiency and demonstrates that the specific catalyst and conditions chosen for EMA production are critical for minimizing unwanted tertiary amine formation.
| Evidence Dimension | N-ethylmethylamine (EMA) synthesis selectivity with respect to acetaldehyde |
|---|---|
| Target Compound Data | 85.6 mol% selectivity toward EMA; 93% molar yield relative to monomethylamine |
| Comparator Or Baseline | Conventional harsh synthesis conditions: 67.6 mol% selectivity toward EMA |
| Quantified Difference | +18.0 percentage points (absolute) in EMA selectivity |
| Conditions | Reductive amination: monomethylamine + acetaldehyde, Raney nickel catalyst, hydrogen pressure ~3 MPa, 65-67°C, 250 L autoclave |
Why This Matters
This selectivity advantage directly translates to higher process yield and reduced purification burden, which are critical for cost-effective industrial procurement and supply chain reliability.
- [1] Ruppin C, Dufour J. High-purity N-ethylmethylamine and process for preparing same. US Patent US8420864B2. July 7, 2011. Example 1. View Source
- [2] Ruppin C, Dufour J. High-purity N-ethylmethylamine and process for preparing same. US Patent US8420864B2. July 7, 2011. Comparative Example 1. View Source
